molecular formula C16H16O B3308707 4-(4-n-Propylphenyl)benzaldehyde CAS No. 93972-05-5

4-(4-n-Propylphenyl)benzaldehyde

Cat. No.: B3308707
CAS No.: 93972-05-5
M. Wt: 224.3 g/mol
InChI Key: UDGPSHSBKWDBIJ-UHFFFAOYSA-N
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Description

4-(4-n-Propylphenyl)benzaldehyde is an organic compound with the molecular formula C16H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a propyl group at the para position. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-(4-n-Propylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This method uses benzene and propylbenzene as starting materials, which react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures around 0-5°C to ensure high yield and purity .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

4-(4-n-Propylphenyl)benzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include 4-(4-n-Propylphenyl)benzoic acid, 4-(4-n-Propylphenyl)benzyl alcohol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(4-n-Propylphenyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

4-(4-n-Propylphenyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its propyl group, which enhances its hydrophobicity and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-propylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGPSHSBKWDBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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